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Compound of Interest

Compound Name: 1,3-Propanediamine-2,2-D2

Cat. No.: B15341268

CAS Number: 352438-78-9

This technical guide provides a comprehensive overview of 1,3-Propanediamine-2,2-D2, a
deuterated form of 1,3-propanediamine. This document is intended for researchers, scientists,
and drug development professionals interested in the synthesis, properties, and potential
applications of this isotopically labeled compound.

Chemical Identity and Physical Properties

1,3-Propanediamine-2,2-D2 is a diamine where the two hydrogen atoms at the central carbon
(C2) of the propane backbone have been replaced with deuterium atoms. This selective
deuteration can impart unique properties to the molecule, making it a valuable tool in various
scientific disciplines.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 352438-78-9

IUPAC Name 2,2-dideuteriopropane-1,3-diamine

Synonyms 1,3-Propane-2,2-d2-diamine, 2,2-dideuterio-1,3-

propanediamine

Molecular Formula

CsHsD2N-2

InChl INChl=1S/C3H10N2/c4-2-1-3-5/h1-5H2/i1D2
InChlKey XFNJVIPLKCPIBV-DICFDUPASA-N
SMILES NCCC(C([2H])[2H])N
Table 2: Physical and Chemical Properties
Property Value Source
Molecular Weight 76.14 g/mol [1]
Exact Mass 76.096951819 Da [1]
Appearance Colorless liquid (predicted)
N ) ~140 °C (predicted for non-
Boiling Point [2]
deuterated)
] ] ~-12 °C (predicted for non-
Melting Point [2]
deuterated)
) ~0.888 g/mL (predicted for
Density (2]
non-deuterated)
B Soluble in water and polar
Solubility [2]

organic solvents (predicted)

Synthesis and Experimental Protocols
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While specific literature detailing the synthesis of 1,3-Propanediamine-2,2-D2 is not readily
available, a plausible synthetic route can be devised based on established methods for the
synthesis of diamines and the introduction of deuterium. A common route to 1,3-
diaminopropane involves the reduction of malononitrile or the amination of 1,3-dihalopropanes.
For the deuterated analogue, a key starting material would be diethyl malonate-d2.

Hypothetical Synthesis Protocol:

This protocol describes a potential multi-step synthesis of 1,3-Propanediamine-2,2-D2 starting
from diethyl malonate-d2.

Step 1: Amidation of Diethyl Malonate-d2 to Malonamide-d2

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
diethyl malonate-d2 (1 equivalent) in a minimal amount of absolute ethanol.

e Cool the flask in an ice bath and bubble anhydrous ammonia gas through the solution until
saturation.

e Seal the flask and stir the reaction mixture at room temperature for 48 hours.

e The resulting white precipitate of malonamide-d2 is collected by filtration, washed with cold
ethanol, and dried under vacuum.

Step 2: Reduction of Malonamide-d2 to 1,3-Propanediamine-2,2-D2

 In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), suspend
lithium aluminum hydride (LAH) (4 equivalents) in anhydrous tetrahydrofuran (THF).

e Slowly add a solution of malonamide-d2 (1 equivalent) in THF to the LAH suspension via the
dropping funnel, controlling the rate of addition to maintain a gentle reflux.

 After the addition is complete, heat the reaction mixture to reflux for 12 hours.

e Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential
dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally
more water.
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« Filter the resulting aluminum salts and wash them thoroughly with THF.
o Combine the filtrate and washings, and remove the solvent by rotary evaporation.

e The crude 1,3-Propanediamine-2,2-D2 can be purified by fractional distillation under

reduced pressure.

Hypothetical Synthesis Workflow

Diethyl Malonate-d2 Ammonia / Ethanol
Xﬂidation/
Malonamide-d2 LAH / THF

X&ductio/

1,3-Propanediamine-2,2-D2
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Purification (Distillation)

i

Characterization

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis and purification of 1,3-Propanediamine-2,2-
D2.

Spectroscopic Data (Predicted)

While experimental spectra for 1,3-Propanediamine-2,2-D2 are not publicly available, the
expected spectroscopic characteristics can be predicted based on the structure and
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comparison to its non-deuterated counterpart.

Table 3: Predicted Spectroscopic Data

Technique Predicted Observations

The proton NMR spectrum is expected to show
a significant simplification compared to 1,3-
propanediamine. The quintet corresponding to

1H NMR the C2 protons will be absent. The spectrum
would likely consist of two triplets corresponding
to the C1 and C3 methylene protons, and a

broad singlet for the amine protons.

The carbon NMR spectrum will show a signal for
the C2 carbon that is a triplet due to coupling

13C NMR with deuterium (I=1). The C1 and C3 carbons
will appear as singlets (or triplets if proton-
coupled).

The molecular ion peak (M*) is expected at m/z

= 76. This is two mass units higher than the
Mass Spectrometry (EI) non-deuterated analogue (m/z = 74).

Fragmentation patterns would also be shifted

accordingly.

The C-D stretching vibrations will appear at a

lower frequency (around 2100-2200 cm~1)
Infrared (IR) Spectroscopy compared to the C-H stretches (around 2800-

3000 cm~1). The N-H stretching and bending

vibrations are expected in their usual regions.

Applications in Research and Drug Development

Deuterated compounds are valuable tools in various scientific fields, particularly in drug
discovery and development. The C-D bond is stronger than the C-H bond, which can lead to a
significant kinetic isotope effect (KIE). This effect can alter the rate of metabolic processes,
offering several potential advantages.
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Mechanistic and Metabolic Studies

1,3-Propanediamine-2,2-D2 can be used as a tracer in metabolic studies to elucidate the
metabolic fate of molecules containing the 1,3-diaminopropane moiety. The deuterium label
allows for the tracking of the compound and its metabolites by mass spectrometry.

Improving Pharmacokinetic Profiles of Drugs

Strategic deuteration of a drug molecule at a site of metabolic oxidation can slow down its
metabolism, leading to:

¢ Increased half-life: This may allow for less frequent dosing.

o Reduced formation of toxic metabolites: By altering metabolic pathways, the formation of
harmful byproducts can be minimized.

o Improved oral bioavailability: Slower first-pass metabolism can lead to higher systemic

exposure.

While 1,3-propanediamine itself is a simple building block, it is a structural motif in more
complex pharmaceuticals. Deuteration at the C2 position could be explored in drug candidates
containing this fragment to enhance their pharmacokinetic properties.
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Drug Development Logic

Deuteration Strategy
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Caption: The logical flow of utilizing deuteration to improve the pharmacokinetic properties of a
drug candidate.

Safety and Handling

The safety and handling precautions for 1,3-Propanediamine-2,2-D2 are expected to be
similar to those for 1,3-propanediamine. The non-deuterated compound is a corrosive and
flammable liquid with a fishy odor.[2] It is harmful if swallowed or in contact with skin.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this compound. Work should be conducted in a well-
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ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS)
provided by the supplier.

Conclusion

1,3-Propanediamine-2,2-D2 is a valuable, isotopically labeled building block with potential
applications in mechanistic studies and as a tool for improving the metabolic stability and
pharmacokinetic profiles of drug candidates. While detailed experimental data for this specific
compound is limited in the public domain, its synthesis and properties can be reasonably
predicted based on established chemical principles. Further research into the applications of
this and other selectively deuterated compounds is likely to yield significant advancements in
medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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